4-(Trifluoromethylsulfonyl)benzoyl chloride

Catalog No.
S6615608
CAS No.
650-90-8
M.F
C8H4ClF3O3S
M. Wt
272.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethylsulfonyl)benzoyl chloride

CAS Number

650-90-8

Product Name

4-(Trifluoromethylsulfonyl)benzoyl chloride

IUPAC Name

4-(trifluoromethylsulfonyl)benzoyl chloride

Molecular Formula

C8H4ClF3O3S

Molecular Weight

272.63 g/mol

InChI

InChI=1S/C8H4ClF3O3S/c9-7(13)5-1-3-6(4-2-5)16(14,15)8(10,11)12/h1-4H

InChI Key

GWSLCDCBAKNOQS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)C(F)(F)F

4-(Trifluoromethylsulfonyl)benzoyl chloride is a specialized organic compound characterized by its unique trifluoromethylsulfonyl functional group attached to a benzoyl chloride moiety. This compound is significant in various chemical syntheses and applications, particularly in the fields of pharmaceuticals, agrochemicals, and organic synthesis. Its molecular formula is C₈H₄ClF₃O, and it has a molecular weight of approximately 208.56 g/mol. The compound appears as a colorless to nearly colorless liquid with a pungent odor and is known to be moisture-sensitive, requiring storage under inert gas conditions to prevent hydrolysis .

Typical of acyl chlorides:

  • Nucleophilic Substitution: The acyl chloride can react with nucleophiles such as amines and alcohols to form corresponding amides or esters.
  • Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
  • Formation of Sulfonamides: It can react with amines to produce sulfonamide derivatives, which are valuable in medicinal chemistry.

These reactions highlight its utility in synthesizing more complex molecules through straightforward transformations.

The synthesis of 4-(trifluoromethylsulfonyl)benzoyl chloride typically involves several steps:

  • Preparation of Trifluoromethylsulfonyl Chloride: This can be synthesized from trifluoromethylsulfonic acid and thionyl chloride.
  • Acylation Reaction: The resulting trifluoromethylsulfonyl chloride is then reacted with benzoyl chloride under controlled conditions to yield 4-(trifluoromethylsulfonyl)benzoyl chloride.

Alternative methods may involve direct fluorination techniques or the use of fluorinated reagents in acylation reactions.

4-(Trifluoromethylsulfonyl)benzoyl chloride finds various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Protecting Groups: The compound can be used as a protecting group for hydroxyl and amino functionalities during multi-step syntheses.
  • Material Science: It may be utilized in the development of new materials with specific electronic or optical properties.

Several compounds share structural similarities with 4-(trifluoromethylsulfonyl)benzoyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Benzoyl ChlorideContains a benzoyl groupLacks trifluoromethyl or sulfonyl groups
Trifluoromethyl Sulfonic AcidContains a trifluoromethyl sulfonyl groupDoes not have the benzoyl component
4-(Trifluoromethyl)benzoic AcidContains a carboxylic acid groupLacks the acyl chloride functionality
4-(Chlorobenzoyl) TrifluoroacetateContains both chloro and trifluoroacetate groupsDifferent functional groups affecting reactivity

The uniqueness of 4-(trifluoromethylsulfonyl)benzoyl chloride lies in its combination of both the trifluoromethyl and sulfonyl functionalities attached to a benzoyl structure, which enhances its reactivity and potential applications in synthetic chemistry compared to similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Exact Mass

271.9521773 g/mol

Monoisotopic Mass

271.9521773 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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